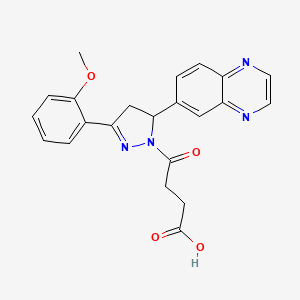![molecular formula C12H19BO2 B2609317 2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2578302-68-6](/img/structure/B2609317.png)
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its bicyclic structure and dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[3.1.0]hexane derivative with a boronic ester. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable photoredox catalysis techniques, ensuring high efficiency and yield. The use of continuous flow reactors can further enhance the production process by providing better control over reaction conditions and minimizing side reactions.
化学反应分析
Types of Reactions
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The boronic ester group can undergo nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various organoboron compounds.
科学研究应用
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug discovery, particularly as a bioisostere for cyclohexane, providing better selectivity and binding affinity.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The bicyclic structure provides rigidity, enhancing binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 2-bicyclo[3.1.0]hex-2-en-6-yl-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- 2-bicyclo[3.1.0]hex-2-en-6-yl-5,5-dimethyl-1,3-dioxane
- Bicyclo[3.1.0]hexanes
Uniqueness
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a bicyclic structure. This combination provides both reactivity and structural rigidity, making it a valuable compound in various fields of research and application.
属性
IUPAC Name |
2-(3-bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-11(2)12(3,4)15-13(14-11)10-6-8-5-9(8)7-10/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWQHHQXIOTEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2609235.png)
![3-(phenylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one](/img/structure/B2609236.png)
![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)
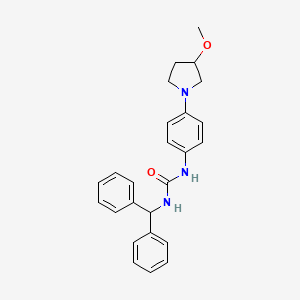
![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)
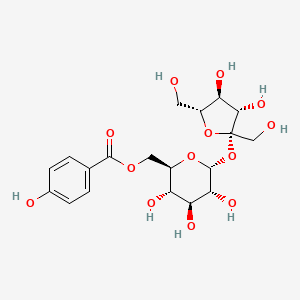
![3-(3-chloro-4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2609245.png)
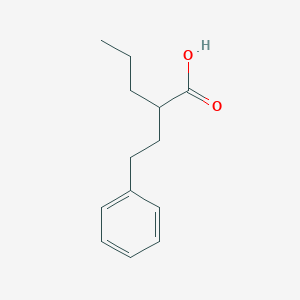

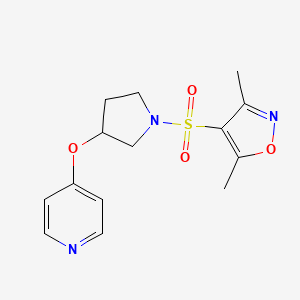


![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)
